molecular formula C24H32N4O5S B2903798 4-{4-oxo-2-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}-N-[(oxolan-2-yl)methyl]butanamide CAS No. 422289-20-1

4-{4-oxo-2-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}-N-[(oxolan-2-yl)methyl]butanamide

Cat. No.: B2903798
CAS No.: 422289-20-1
M. Wt: 488.6
InChI Key: MQHKDYRPUKXMSS-UHFFFAOYSA-N
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Description

4-{4-oxo-2-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}-N-[(oxolan-2-yl)methyl]butanamide is a complex organic compound with a unique structure that includes a quinazoline core, a tetrahydrofuran moiety, and a butanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-oxo-2-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}-N-[(oxolan-2-yl)methyl]butanamide typically involves multiple steps, starting with the preparation of the quinazoline core. This can be achieved through the condensation of salicylamide with various aldehydes and ketones . The resulting intermediate is then subjected to further reactions to introduce the tetrahydrofuran and butanamide groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalytic processes and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-{4-oxo-2-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}-N-[(oxolan-2-yl)methyl]butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can be used to replace specific atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have biological activity that could be explored for therapeutic purposes.

    Medicine: Its unique structure could make it a candidate for drug development.

    Industry: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{4-oxo-2-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}-N-[(oxolan-2-yl)methyl]butanamide likely involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular processes, which could be harnessed for therapeutic effects.

Comparison with Similar Compounds

Similar compounds include other quinazoline derivatives and molecules with tetrahydrofuran moieties. What sets 4-{4-oxo-2-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}-N-[(oxolan-2-yl)methyl]butanamide apart is its unique combination of functional groups, which may confer distinct properties and applications.

List of Similar Compounds

  • Quinazoline derivatives
  • Tetrahydrofuran-containing compounds
  • Butanamide derivatives

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-4-[4-oxo-2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylquinazolin-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O5S/c29-21(25-14-17-6-4-12-32-17)10-3-11-28-23(31)19-8-1-2-9-20(19)27-24(28)34-16-22(30)26-15-18-7-5-13-33-18/h1-2,8-9,17-18H,3-7,10-16H2,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHKDYRPUKXMSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CCCN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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